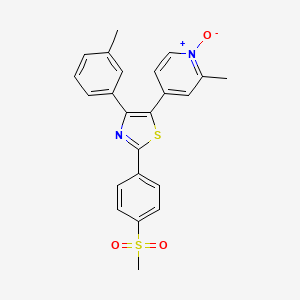![molecular formula C17H19NO3 B14248973 Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester CAS No. 215111-47-0](/img/structure/B14248973.png)
Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester is a chemical compound with the molecular formula C17H19NO3 It is a derivative of carbamic acid, characterized by the presence of a phenylmethoxy group and a phenylmethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester typically involves the reaction of [1-(phenylmethoxy)ethyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group can be hydrolyzed to release the active carbamate, which can then exert its effects on the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but lacks the phenylmethoxy group.
Carbamic acid, N-[(1S)-1-methyl-2-oxo-2-[3-(phenylmethoxy)phenyl]ethyl]-, phenylmethyl ester: Contains an additional oxo group, making it more reactive.
Carbamic acid, phenyl-, methyl ester: A simpler structure with only a methyl ester group.
Uniqueness
Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester is unique due to the presence of both the phenylmethoxy and phenylmethyl ester groups. These groups confer specific chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
215111-47-0 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
benzyl N-(1-phenylmethoxyethyl)carbamate |
InChI |
InChI=1S/C17H19NO3/c1-14(20-12-15-8-4-2-5-9-15)18-17(19)21-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,18,19) |
Clave InChI |
DUTWUENUZLDQNS-UHFFFAOYSA-N |
SMILES canónico |
CC(NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


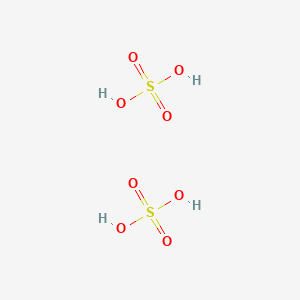
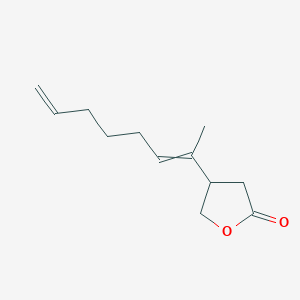
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
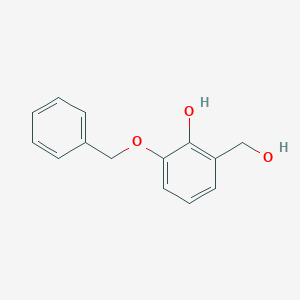
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)
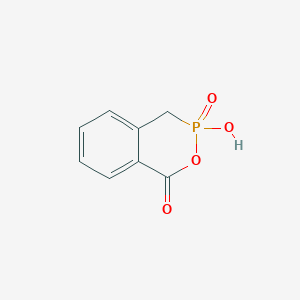
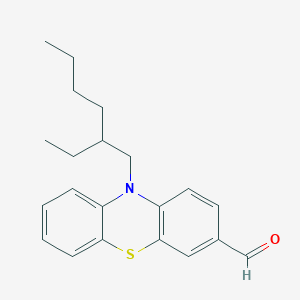
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
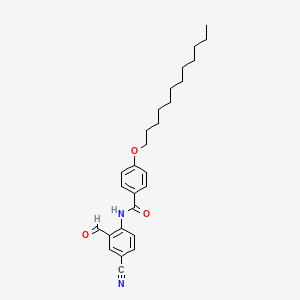
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
